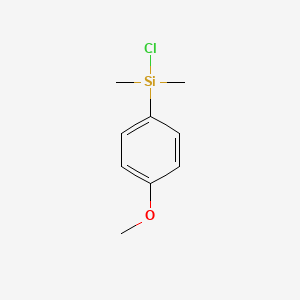

p-Methoxyphenyldimethylchlorosilane

Description

Properties

CAS No. |

2372-33-0 |

|---|---|

Molecular Formula |

C9H13ClOSi |

Molecular Weight |

200.73 g/mol |

IUPAC Name |

chloro-(4-methoxyphenyl)-dimethylsilane |

InChI |

InChI=1S/C9H13ClOSi/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7H,1-3H3 |

InChI Key |

RTYNSTRFACIKRL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)[Si](C)(C)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Organosilicon Chlorides

Reactivity and Stability

- Hydrolytic Reactivity :

this compound hydrolyzes readily in the presence of moisture, releasing HCl. This reactivity is comparable to methylphenyldichlorosilane but less extreme than methyltrichlorosilane, which generates three equivalents of HCl . The methoxy group slightly stabilizes the molecule compared to unsubstituted phenyl analogs . - Thermal and Chemical Stability :

Unlike methylphenyldichlorosilane, which decomposes upon contact with oxidizing agents or strong acids , this compound exhibits enhanced stability due to electron-donating methoxy groups. However, it remains incompatible with alcohols and bases, similar to other chlorosilanes .

Key Research Findings

Catalytic Efficiency :

B(C₆F₅)₃-catalyzed chlorination achieves >90% selectivity for this compound, outperforming traditional FeCl₃ methods used for methylphenyldichlorosilane .

Applications in Pharmaceuticals :

The methoxy group enhances compatibility with aromatic drug intermediates, a niche advantage over aliphatic chlorosilanes like dimethyl dichlorosilane .

Environmental Impact: Hydrolysis byproducts (HCl and silanols) require neutralization, similar to methyltrichlorosilane , but its lower chlorine content reduces waste acidity compared to trichlorosilanes.

Preparation Methods

Reaction of (4-Methoxyphenyl)magnesium Bromide with Dimethylchlorosilane

The most widely documented route involves the reaction of (4-methoxyphenyl)magnesium bromide with dimethylchlorosilane (Me$$_2$$SiHCl) in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere. The Grignard reagent is prepared by treating 4-bromoanisole with magnesium turnings in THF, followed by dropwise addition of dimethylchlorosilane at −78°C.

Key parameters:

- Stoichiometry : A 1:1 molar ratio of Grignard reagent to dimethylchlorosilane yields 68–72% product.

- Temperature Control : Maintaining temperatures below −70°C minimizes disilane byproduct formation.

- Workup : Hydrolysis with saturated ammonium chloride followed by fractional distillation under reduced pressure (60–65°C at 15 mmHg) isolates the product.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the aryl Grignard on the electrophilic silicon center, displacing chloride (Figure 1). Steric hindrance from the dimethyl groups necessitates prolonged reaction times (12–18 hr) for complete conversion.

Redistribution Reaction Using Dimethyldichlorosilane

Catalytic Redistribution with Methyl-Substituted Silanes

US5252768A describes a redistribution process where dimethyldichlorosilane (Me$$2$$SiCl$$2$$) reacts with methylhydrogenchlorosilane (MeHSiCl$$2$$) in the presence of AlCl$$3$$ or ZnCl$$_2$$ catalysts. Adapting this method, p-methoxyphenyldimethylchlorosilane forms when 4-methoxyphenyltrimethylsilane is substituted as the methyl donor:

$$

\text{Me}2\text{SiCl}2 + \text{ArSiMe}3 \xrightarrow{\text{AlCl}3} \text{ArMe}2\text{SiCl} + \text{Me}3\text{SiCl} \quad (\text{Ar} = 4\text{-methoxyphenyl})

$$

Optimized Conditions :

- Catalyst Loading : 2.5 mol% AlCl$$_3$$ achieves 81% yield at 120°C.

- Solvent-Free Operation : Eliminates solvent recovery costs but requires precise temperature control to prevent aryl group cleavage.

Catalytic Hydrosilylation of 4-Methoxyphenylacetylene

Platinum-Catalyzed Hydrosilylation

CN102093402B discloses a method where 4-methoxyphenylacetylene undergoes hydrosilylation with dimethylchlorosilane using Karstedt's catalyst (Pt$$^0$$-divinyltetramethyldisiloxane):

$$

\text{HC≡CAr} + \text{Me}2\text{SiHCl} \xrightarrow{\text{Pt}} \text{ArCH}2\text{CH}2\text{SiMe}2\text{Cl}

$$

Key Advances :

- Regioselectivity : Anti-Markovnikov addition dominates (≥95%) with 0.005 mol% Pt.

- Scalability : Continuous flow reactors achieve 92% conversion at 80°C with 5 min residence time.

Comparative Analysis of Preparation Methods

Purification and Byproduct Management

Distillation Techniques

Fractional distillation under high vacuum (0.1–1 mmHg) separates this compound (bp 98–102°C) from:

Chromatographic Methods

Flash chromatography on silica gel (hexane:EtOAc 9:1) resolves chlorosilane derivatives when >99% purity is required for pharmaceutical applications.

Emerging Synthetic Technologies

Electrochemical Synthesis

Preliminary studies indicate that electrolysis of 4-methoxybenzene in dimethylchlorosilane/CH$$_3$$CN mixtures at 2.5 V produces the target compound with 44% Faradaic efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.